molecular formula C10H8ClNO4 B2354270 2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid CAS No. 99074-37-0

2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid

Cat. No.: B2354270
CAS No.: 99074-37-0
M. Wt: 241.63
InChI Key: SRDGDNUEKOXTSF-UHFFFAOYSA-N
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Description

The compound “2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid” is a type of benzo[b][1,4]oxazin-2-one . These compounds are an important class of heterocycles due to their ubiquity in natural products and pharmaceuticals . They display diverse bioactivities such as anti-mycobacterial, anti-inflammatory, anti-hypertensive, anti-fungal, D2 receptor antagonist, antitumor, and inhibitor of platelet aggregation .


Synthesis Analysis

The synthesis of benzo[b][1,4]oxazin-2-one derivatives has been achieved through various methods. One efficient and mild one-pot convergent synthesis protocol involves the Mitsunobu reaction and sequential cyclization . Another method involves a TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .


Molecular Structure Analysis

The molecular structure of these compounds can be determined using techniques such as 1H NMR and 13C NMR . For example, the 1H NMR spectrum of a similar compound showed multiple peaks indicating the presence of various types of hydrogen atoms in the molecule .


Chemical Reactions Analysis

Benzo[b][1,4]oxazin-2-ones can undergo various chemical reactions. For instance, a microwave-assisted, palladium-catalyzed regioselective halogenation of 3-phenyl-2H-benzo[b][1,4]oxazin-2-ones has been demonstrated using inexpensive and readily available N-halosuccinimide .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The FT-IR spectrum can provide information about the functional groups present in the molecule .

Scientific Research Applications

Antimicrobial Activity

Compounds including 2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid have been studied for their antimicrobial properties. A study synthesized various pyrazoline derivatives bearing 1,4-benzoxazinone and evaluated their antimicrobial effectiveness. These compounds were found to have notable antimicrobial activity, indicating potential applications in fighting bacterial infections (Raviteja, Lingaiah, & Rajeeva, 2017).

Synthesis and Antibacterial Evaluation

Another study focused on the synthesis of analogues like {(6-chloro-3-oxo-3,4-dihydro-2H-1,4benzoxazin-2-yl)acetic acid} and evaluated their antibacterial activity against various bacterial strains. These compounds showed good activity against certain bacterial strains, further demonstrating their potential in antibacterial applications (Kadian, Maste, & Bhat, 2012).

Safety and Hazards

The safety and hazards associated with these compounds can vary. For instance, some compounds in this class are classified as Acute Tox. 4 Oral - Aquatic Chronic 2 . It’s important to handle these compounds with appropriate safety measures.

Future Directions

The future directions in the research of benzo[b][1,4]oxazin-2-ones could involve the development of more efficient synthesis methods, exploration of their biological activities, and their application in the synthesis of key intermediates of drug candidates . Further studies could also focus on the development of simple protocols for the construction of aryl halides .

Mechanism of Action

Target of Action

It has been reported that similar compounds have shown potent antioxidant activities . Antioxidants typically target reactive oxygen species (ROS) in the body, neutralizing them to prevent cellular damage.

Mode of Action

They do this by donating an electron to the ROS, rendering them harmless and preventing them from causing cellular damage .

Biochemical Pathways

The compound is likely involved in the body’s oxidative stress response pathways. By neutralizing ROS, it helps to maintain the balance of these species within cells, preventing oxidative stress and the associated damage to cellular components .

Result of Action

As a potent antioxidant, this compound can help to protect cells from the damaging effects of ROS. This includes preventing damage to cellular components such as proteins, lipids, and DNA, which can lead to cell death and contribute to various diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other antioxidants can enhance its effects, while certain conditions, such as high temperatures or pH extremes, may affect its stability. Additionally, the presence of certain enzymes or transport proteins can influence its absorption and distribution within the body .

Properties

IUPAC Name

2-(6-chloro-2-oxo-3H-1,4-benzoxazin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO4/c11-6-1-2-8-7(3-6)12(4-9(13)14)5-10(15)16-8/h1-3H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDGDNUEKOXTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC2=C(N1CC(=O)O)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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